1-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(propan-2-yl)piperidine-3-carboxamide
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Overview
Description
1-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(propan-2-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of thieno[3,2-d]pyrimidine derivatives.
Preparation Methods
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA), in addition to a primary amine . Industrial production methods often involve heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones .
Chemical Reactions Analysis
Thieno[3,2-d]pyrimidine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(propan-2-yl)piperidine-3-carboxamide has shown potential in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antitumor and antiproliferative activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antitumor effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other thieno[3,2-d]pyrimidine derivatives, such as:
Thieno[3,4-b]pyridine derivatives: These compounds share a similar core structure but differ in their biological activities and applications.
EZH2 inhibitors: These compounds are structurally related and have shown potential as antitumor agents.
1-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(propan-2-yl)piperidine-3-carboxamide stands out due to its unique combination of structural features and biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-propan-2-ylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S/c1-13(2)23-20(27)16-5-4-10-26(11-16)22-24-18-17(12-29-19(18)21(28)25-22)15-8-6-14(3)7-9-15/h6-9,12-13,16H,4-5,10-11H2,1-3H3,(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXBOCOCBMQDNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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